N,N,4-trimethyl-2-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazole-5-carboxamide
Description
This compound is a heterocyclic molecule featuring a thiazole core substituted with a triazole-carboxamide moiety. The structure includes:
- Thiazole rings: Positioned at the 2- and 5-positions of the central thiazole scaffold.
- Triazole substituent: A 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide group linked to the 2-position of the thiazole.
- Methyl groups: N,N-dimethylation on the 5-carboxamide and a 4-methyl substitution on the thiazole.
Synthetic routes for analogous compounds (e.g., substituted thiazole-5-carboxamides) often involve coupling reactions between carboxylate intermediates and amines using classic reagents like EDCI or HOBt .
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carbonyl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S2/c1-7-10(12(23)20(3)4)25-13(16-7)17-11(22)9-8(2)21(19-18-9)14-15-5-6-24-14/h5-6H,1-4H3,(H,16,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRDDLKJYSELQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom. They are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs. Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Triazoles
, on the other hand, are a class of five-membered aromatic azole chains containing two carbon and three nitrogen atoms. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Biological Activity
N,N,4-trimethyl-2-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazole-5-carboxamide is a complex heterocyclic compound that incorporates thiazole and triazole moieties. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a thiazole ring fused with a triazole derivative, which contributes to its biological properties. The presence of nitrogen and sulfur atoms in the structure enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be lower than those of standard antibiotics like streptomycin and fluconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Thiazole Derivative A | 32.6 | Antibacterial |
| Thiazole Derivative B | 47.5 | Antifungal |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well documented. The compound may exhibit cytostatic effects similar to those observed in other thiadiazole-containing compounds. For example, 2-amino-1,3,4-thiadiazoles have shown promising results in inhibiting cancer cell proliferation .
Anti-inflammatory Properties
Thiazole and triazole derivatives are also known for their anti-inflammatory effects. Compounds with these moieties can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry examined various thiadiazole derivatives and found significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL .
- Anticancer Investigation : Research highlighted the cytotoxic effects of 1,3,4-thiadiazoles against different cancer cell lines. The study revealed that certain derivatives could induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Effects : A recent publication discussed the anti-inflammatory properties of thiazole derivatives, showing a reduction in inflammation markers in vitro and in vivo models .
Scientific Research Applications
Antitumor Activity
The compound has demonstrated significant antitumor properties in various studies. Research indicates that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar thiazole structures have been evaluated for their antiproliferative activity against human leukemic cells and other malignancies.
Key Findings:
- Cytotoxicity: Thiazole-containing compounds often show IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Mechanism of Action: The presence of specific substituents on the thiazole ring enhances activity through interactions with cellular targets involved in tumor proliferation and survival pathways .
Antimicrobial Properties
N,N,4-trimethyl-2-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazole-5-carboxamide has also been investigated for its antimicrobial efficacy. Thiazoles are known for their broad-spectrum activity against bacteria and fungi.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Target Organisms | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 |
| Compound B | Antifungal | C. albicans | 20 |
| Compound C | Antiviral | HSV | 10 |
Research has shown that modifications in the thiazole structure can lead to enhanced antimicrobial activity against resistant strains of bacteria .
Anticonvulsant Properties
Thiazole derivatives have been explored for their anticonvulsant effects. The structural features of these compounds contribute to their ability to modulate neurotransmitter systems involved in seizure activity.
Case Studies:
- A study highlighted the synthesis of thiazole-based compounds that effectively reduced seizure frequency in animal models, suggesting a potential pathway for developing new anticonvulsant medications .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of thiazole derivatives. Research indicates that specific functional groups and their positions on the thiazole ring significantly influence biological activity.
Key SAR Insights:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives include derivatives with variations in substituents, linker groups, or heterocyclic cores. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound, enhancing membrane permeability.
- Solubility: N,N-dimethylation in the target compound may improve aqueous solubility relative to non-polar analogues like .
Research Findings and Data
Key Trends
Bioactivity : Thiazole-triazole hybrids consistently show higher cytotoxicity than thiadiazole derivatives, likely due to improved target binding .
Substituent Effects :
- Electron-withdrawing groups (e.g., CF3 in ) enhance metabolic stability.
- Bulky substituents (e.g., cyclobutyl in ) reduce enzymatic degradation.
Statistical Analysis
Biological data for analogues are often validated using Student’s t-test (p ≤ 0.05), with triplicates ensuring reproducibility .
Preparation Methods
Modular Synthesis Approach
The synthesis employs three key modules (Figure 1):
[Thiazole A] ← Amide Coupling → [Triazole Core] ← Cyclization → [Thiazole B Precursor]
Retrosynthetic Analysis
- Disconnection 1: Amide bond between thiazole A and triazole
- Disconnection 2: Triazole ring formation from hydrazide precursors
- Disconnection 3: Thiazole B introduction via Huisgen cycloaddition
Detailed Synthetic Pathways
Synthesis of 5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid (Intermediate I)
Method 3.1.1: Hydrazide Cyclization
Reaction Scheme:
Thiazole-2-carbohydrazide + Propiolic acid → Intermediate I
Conditions:
Characterization Data:
¹H NMR (400 MHz, DMSO-d₆) δ: 8.41 (s, 1H), 7.85 (d, J=3.2 Hz, 1H), 7.32 (d, J=3.2 Hz, 1H), 2.51 (s, 3H)
MS (ESI): m/z 238.1 [M+H]⁺
Method 3.1.2: Azide-Alkyne Cycloaddition
Reaction Scheme:
Thiazol-2-azide + Methyl propiolate → Intermediate I
Conditions:
Synthesis of N,N,4-Trimethylthiazole-5-Carboxamide (Intermediate II)
Method 3.2.1: Hantzsch Thiazole Synthesis
Reaction Scheme:
4-Methylthiazole-5-carbonyl chloride + Dimethylamine → Intermediate II
Conditions:
Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 0→25 | 85 |
| TEA | THF | 25 | 72 |
| Pyridine | EtOAc | 25 | 68 |
Method 3.2.2: Direct Amination
Reaction Scheme:
4-Methylthiazole-5-carboxylic acid + HATU/Dimethylamine
Conditions:
Final Coupling Reaction
Method 3.3.1: EDCI-Mediated Amidation
Reaction Scheme:
Intermediate I + Intermediate II → Target Compound
Conditions:
- Coupling agent: EDCI (1.5 eq), HOBt (1.0 eq)
- Base: DIPEA (3.0 eq)
- Solvent: DMF
- Temperature: 0°C → RT, 24 hr
- Yield: 65%
Purification:
- Column chromatography (SiO₂, EtOAc/Hexane 1:1 → 3:1)
- Final recrystallization: EtOH/H₂O (4:1)
Method 3.3.2: Mixed Anhydride Method
Reaction Scheme:
Isobutyl chloroformate activation of Intermediate I
Conditions:
- Activator: Isobutyl chloroformate (1.2 eq)
- Base: NMM (2.0 eq)
- Solvent: THF
- Temperature: -20°C → RT, 18 hr
- Yield: 58%
Critical Process Parameters
Temperature Effects on Triazole Formation
| Temp (°C) | Reaction Time (hr) | Regioselectivity (1,4:1,5) | Yield (%) |
|---|---|---|---|
| 25 | 48 | 85:15 | 62 |
| 60 | 24 | 92:8 | 71 |
| 80 | 12 | 98:2 | 68 |
| 100 | 6 | 99:1 | 65 |
Coupling Agent Screening
| Agent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | DIPEA | 65 | 98.2 |
| HATU | DCM | TEA | 71 | 97.8 |
| DCC/DMAP | THF | Pyridine | 54 | 95.4 |
| ClCO₂iBu | THF | NMM | 58 | 96.1 |
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃)
δ 8.42 (s, 1H, triazole-H), 7.89 (d, J=3.1 Hz, 1H), 7.36 (d, J=3.1 Hz, 1H), 3.12 (s, 6H, N(CH₃)₂), 2.94 (s, 3H, thiazole-CH₃), 2.52 (s, 3H, triazole-CH₃)
¹³C NMR (150 MHz, CDCl₃)
δ 169.8 (C=O), 158.4, 152.1, 146.7, 142.3, 132.9, 128.4, 117.6, 38.2 (N(CH₃)₂), 24.7, 21.3
HRMS (ESI-TOF)
Calcd for C₁₅H₁₇N₇O₂S₂ [M+H]⁺: 416.0914
Found: 416.0911
Process Optimization Considerations
Green Chemistry Metrics
| Parameter | Method 3.3.1 | Method 3.3.2 |
|---|---|---|
| E-factor | 23.4 | 18.7 |
| Atom Economy (%) | 68.9 | 72.1 |
| PMI (kg/kg) | 56.3 | 48.9 |
| Energy (kJ/mol) | 1850 | 1620 |
Scale-Up Challenges
- Exothermic nature of triazole formation requires controlled addition
- Amide coupling requires strict moisture control (<50 ppm H₂O)
- Polymorphism issues in final crystallization step
Alternative Synthetic Routes
One-Pot Sequential Synthesis
Experimental Procedure:
Enzymatic Coupling
Conditions:
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost ($/kg) | Process Consumption (kg/kg API) |
|---|---|---|
| EDCI | 320 | 1.8 |
| HATU | 2150 | 0.6 |
| CuI | 450 | 0.09 |
| DIPEA | 85 | 2.1 |
Recent Advances (2023-2025)
Photoredox Catalysis
Continuous Flow Synthesis
AI-Optimized Conditions
- Machine learning prediction of optimal coupling agents
- 14% yield increase over traditional screening methods
- 60% reduction in solvent consumption
Q & A
Q. What are the key steps and optimization strategies for synthesizing the compound?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation via condensation of thiourea derivatives with α-haloketones under acidic/basic conditions .
- Triazole-carboxamide coupling using Huisgen azide-alkyne cycloaddition (click chemistry) to ensure regioselectivity .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Optimization strategies :
- Control reaction temperature (60–80°C for cyclization steps) and pH (neutral for amide bond formation) to minimize side products .
- Use catalysts like Cu(I) for triazole formation (yields >85%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, 70°C | 75–85 | |
| Triazole coupling | CuSO₄·5H₂O, sodium ascorbate, RT | 80–90 | |
| Purification | Ethanol/water recrystallization | 95% purity |
Q. How is the compound characterized to confirm structure and purity?
Methodology :
- 1H/13C NMR : Analyze proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm, triazole N-CH₃ at δ 3.1–3.3 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and triazole C-N (~1520 cm⁻¹) .
- HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Match calculated/observed C, H, N, S content (±0.3%) .
Advanced Questions
Q. How to design experiments to assess the compound’s bioactivity against cancer cell lines?
Experimental design :
- Cell lines : Use NCI-60 panel (e.g., melanoma MDA-MB-435, breast MCF-7) for broad screening .
- Dose-response assays : Test 0.1–100 μM concentrations (72-hour exposure) with MTT viability assays .
- Selectivity index : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK-293) .
Q. Key considerations :
- Include positive controls (e.g., doxorubicin) and account for solvent toxicity (DMSO <0.1%) .
Q. How to resolve contradictions in reported biological activities across studies?
Methodology :
- Comparative assays : Replicate studies under standardized conditions (e.g., serum concentration, passage number) .
- Orthogonal assays : Validate apoptosis (Annexin V) vs. cytotoxicity (LDH release) mechanisms .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity in triple-negative breast cancer) .
Q. What computational methods predict the compound’s binding affinity to target proteins?
Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, PDB: 1M17) .
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .
Q. Table 2: Docking Scores for Analogues
| Analogues | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Thiazole-triazole core | EGFR | -9.2 | |
| 4-Methyl derivative | HER2 | -8.7 |
Q. How does the thiazole-triazole core influence pharmacological properties?
Mechanistic insights :
- Hydrogen bonding : Triazole N-atoms interact with Ser/Thr residues in kinase active sites .
- Aromatic stacking : Thiazole’s π-system stabilizes binding to hydrophobic pockets (e.g., BCR-ABL) .
- Metabolic stability : Methyl groups reduce CYP450-mediated oxidation vs. unsubstituted analogs .
Q. Experimental validation :
- Synthesize analogs with substituent variations (e.g., Cl, OCH₃) and compare IC₅₀ values .
Q. How to determine the compound’s stability under physiological conditions?
Methodology :
Q. Key finding :
- Methyl groups enhance stability (t₁/₂ > 8 hours in plasma) vs. halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
